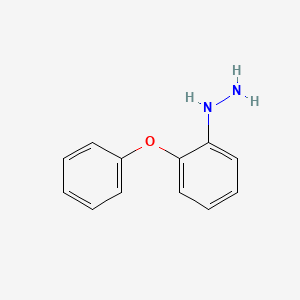
(2-フェノキシフェニル)ヒドラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Phenoxyphenyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenoxyphenyl moiety
科学的研究の応用
(2-Phenoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
- Its role is to relax these smooth muscles, leading to vasodilation and subsequent blood pressure reduction .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Hydralazine is rapidly absorbed after oral administration. It distributes widely throughout the body, including the liver, kidneys, and other tissues. Hydralazine undergoes hepatic acetylation, forming an active metabolite. The drug is excreted primarily via urine. Hydralazine has a short duration of action (2-6 hours) and wide therapeutic tolerance (up to 300 mg) in patients .
Result of Action
Action Environment
準備方法
Synthetic Routes and Reaction Conditions: (2-Phenoxyphenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyaniline with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a solvent such as ethanol or methanol, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the synthesis of (2-Phenoxyphenyl)hydrazine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality (2-Phenoxyphenyl)hydrazine.
化学反応の分析
Types of Reactions: (2-Phenoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
類似化合物との比較
(2-Phenoxyphenyl)hydrazine: Characterized by a phenoxyphenyl moiety attached to a hydrazine group.
(2-Phenoxyphenyl)amine: Similar structure but with an amine group instead of a hydrazine group.
(2-Phenoxyphenyl)azo compounds: Formed through the oxidation of (2-Phenoxyphenyl)hydrazine.
Uniqueness: (2-Phenoxyphenyl)hydrazine is unique due to its hydrazine group, which imparts distinct reactivity compared to similar compounds with amine or azo groups. This unique reactivity makes it valuable in synthetic chemistry and various applications in research and industry.
特性
IUPAC Name |
(2-phenoxyphenyl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-14-11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMGSEDQLNNAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
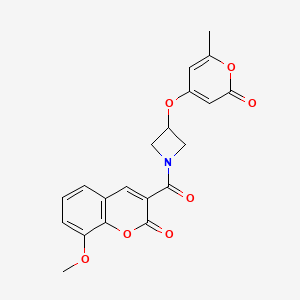
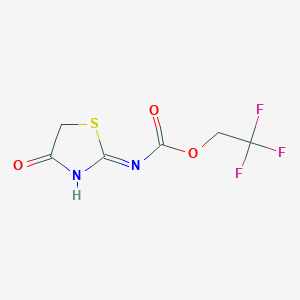
![1-methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2556318.png)
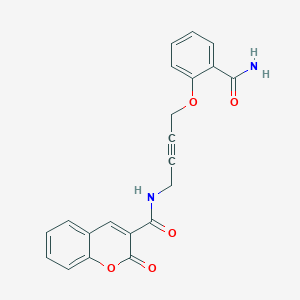
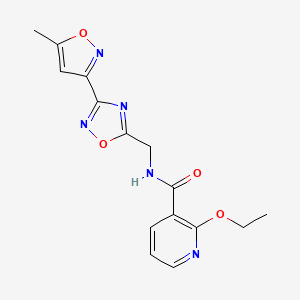
![Lithium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3-oxazole-4-carboxylate](/img/structure/B2556324.png)
![4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid](/img/structure/B2556325.png)
![2-[(Pyridin-4-yl)methoxy]propanoic acid hydrochloride](/img/structure/B2556326.png)
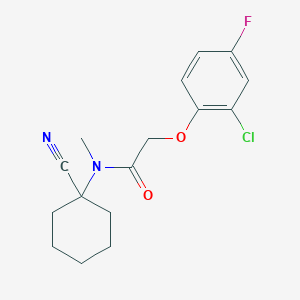
![Tert-butyl 2,2,5-trimethyl-4-[(prop-2-enoylamino)methyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B2556328.png)
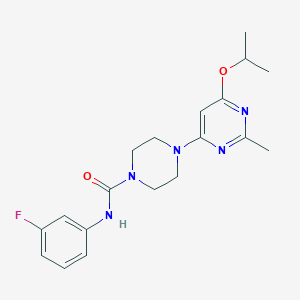
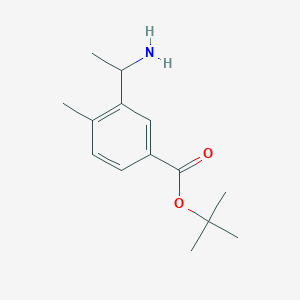
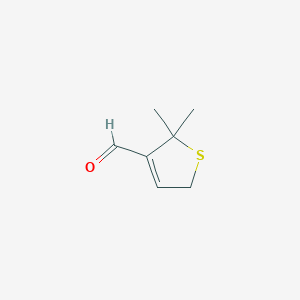
![ethyl 4-[(2,6-dimethyl-4-pyrimidinyl)oxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2556335.png)
